molecular formula C15H17N7O B6446550 4-methoxy-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640895-44-7

4-methoxy-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B6446550
CAS RN: 2640895-44-7
M. Wt: 311.34 g/mol
InChI Key: YAYJLYIQKCVMEN-UHFFFAOYSA-N
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Description

The compound “4-methoxy-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of “this compound” is not explicitly mentioned in the available literature.

Advantages and Limitations for Lab Experiments

The use of 4-methoxy-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine in laboratory experiments has several advantages, including its low cost, its availability, and its versatility. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to the use of this compound in laboratory experiments, such as its instability in aqueous solutions and its tendency to form dimers.

Future Directions

The potential applications of 4-methoxy-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine are still being explored, and there are a number of possible future directions for research. These include the development of more efficient synthetic methods for the production of this compound, the exploration of its potential applications in drug delivery, and the investigation of its mechanism of action. In addition, further research is needed to determine the full range of its biochemical and physiological effects. Finally, further research is needed to investigate the potential therapeutic applications of this compound, including its potential use in the treatment of a variety of diseases.

Synthesis Methods

4-methoxy-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine can be synthesized using a variety of methods, including the Ugi reaction, the Biginelli reaction, and the Mannich reaction. The Ugi reaction is the most commonly used method for the synthesis of this compound, as it is a simple and efficient process. The reaction involves the condensation of an aldehyde, an isocyanide, and an amine, resulting in the formation of this compound. The Biginelli reaction involves the condensation of an aldehyde, an acid, and an amine, resulting in the formation of this compound. The Mannich reaction involves the condensation of an aldehyde, a ketone, and an amine, resulting in the formation of this compound.

Scientific Research Applications

4-methoxy-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess antioxidant, antimicrobial, and anticancer properties, and has been studied for its potential use in the treatment of a variety of diseases. In addition, this compound has been studied for its potential applications in drug delivery, as it has been found to be an effective carrier for drug molecules.

properties

IUPAC Name

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O/c1-23-13-3-4-17-15(19-13)21-10-8-20(9-11-21)14-12-2-5-18-22(12)7-6-16-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYJLYIQKCVMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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